molecular formula C16H11N5OS2 B2518704 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034538-00-4

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2518704
CAS No.: 2034538-00-4
M. Wt: 353.42
InChI Key: HVAHPHKYODDYFK-UHFFFAOYSA-N
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Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a thiophen-3-yl group at the 3-position. A methylene bridge connects this pyrazine moiety to a benzo[c][1,2,5]thiadiazole-5-carboxamide group. The benzo[c][1,2,5]thiadiazole (benzothiadiazole) ring system is electron-deficient, often exploited in medicinal chemistry for its ability to engage in π-π stacking and hydrogen bonding, which can enhance target binding .

Properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-16(10-1-2-12-13(7-10)21-24-20-12)19-8-14-15(18-5-4-17-14)11-3-6-23-9-11/h1-7,9H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAHPHKYODDYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H11_{11}N5_{5}OS2_{2}
  • Molecular Weight: 353.42 g/mol
  • CAS Number: 2034538-00-4

The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole framework. These structural elements contribute to its unique electronic properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the reaction of thiophene derivatives with pyrazine and benzo[c][1,2,5]thiadiazole intermediates.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
4cAntibacterial against multiple drug-resistant strains
8cAnti-inflammatory properties
51amCytotoxicity against cancer cell lines

These compounds have shown promising results in inhibiting the growth of various pathogenic bacteria and fungi.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cells. For example, derivative 51am demonstrated potent inhibitory activity against c-Met and several human cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction .

Case Study: c-Met Inhibition
In a study focusing on c-Met inhibitors:

  • IC50_{50} values for compound 51am were reported as follows:
    • MKN-45 cells: IC50_{50} = 34.48 nM
    • Other cancer cell lines showed similar potency.

This highlights the therapeutic potential of thiadiazole derivatives in oncology.

Mechanistic Insights

Understanding the interaction of this compound with biological targets is crucial for optimizing its pharmacological profile. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways.

Scientific Research Applications

Structural Overview

The compound features a complex structure that integrates a thiophene ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole framework. Its molecular formula is C16H11N5OS2C_{16}H_{11}N_{5}OS_{2}, with a molecular weight of approximately 353.42 g/mol. This unique combination of elements contributes to its diverse biological activities and electronic properties, making it a candidate for various therapeutic applications .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may interact with specific biological targets involved in cancer progression. Preliminary studies have suggested that it could inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown efficacy against various bacterial strains and fungi. The presence of the thiophene and thiadiazole rings is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent .

2.3 Neuropharmacological Effects

Given the rising demand for effective treatments for neurological disorders, this compound has been investigated for potential anticonvulsant and analgesic effects. Its structural similarities to known anticonvulsants suggest it may modulate neurotransmitter systems or ion channels involved in seizure activity .

Case Studies

Several studies have documented the biological evaluation of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models .
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study 3Neuropharmacological EffectsIndicated potential anticonvulsant effects in animal models with reduced seizure frequency observed .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

  • EG00229: (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid (EG00229) shares the benzothiadiazole core but incorporates a sulfonamide group instead of a carboxamide. This compound inhibits the NRP1/VEGF-A interaction, demonstrating the role of benzothiadiazole in modulating protein-protein interactions .

Thiophene-Pyrazine Hybrids

  • ND-11543 : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide features a pyrazine-like imidazo[2,1-b]thiazole system. The trifluoromethylpyridine substituent enhances lipophilicity, a property critical for blood-brain barrier penetration in tuberculosis therapies .

Key Observations:

  • Carboxamide vs.
  • Thiophene Position : The 3-thiophen-3-yl substituent on pyrazine (target) contrasts with 2-thiophen-2-yl in compounds, which could alter steric and electronic interactions with biological targets .

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